Menthyl glycol carbonate

Atmospheric chemistry Environmental persistence Cooling agent longevity

Menthyl glycol carbonate (synonyms: L-menthol ethylene glycol carbonate, Frescolat MGC, FEMA is a cyclic carbonate ester derived from L-menthol and ethylene glycol, classified as a p-menthane monoterpenoid. It functions as a physiological cooling agent and flavoring substance, delivering a strong minty taste with a cooling sensation upon oral or dermal contact.

Molecular Formula C13H24O4
Molecular Weight 244.33 g/mol
CAS No. 156324-78-6
Cat. No. B235441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenthyl glycol carbonate
CAS156324-78-6
Molecular FormulaC13H24O4
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)OCCO)C(C)C
InChIInChI=1S/C13H24O4/c1-9(2)11-5-4-10(3)8-12(11)17-13(15)16-7-6-14/h9-12,14H,4-8H2,1-3H3/t10-,11+,12-/m1/s1
InChIKeyJFKCVAZSEWPOIX-GRYCIOLGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water; soluble in peanut oil 1:10, 1,2-propylene glycol 1:6 and DEP 1:3

Structure & Identifiers


Interactive Chemical Structure Model





Menthyl Glycol Carbonate (CAS 156324-78-6) – Technical Baseline for Sourcing and Selection


Menthyl glycol carbonate (synonyms: L-menthol ethylene glycol carbonate, Frescolat MGC, FEMA 3805) is a cyclic carbonate ester derived from L-menthol and ethylene glycol, classified as a p-menthane monoterpenoid [1]. It functions as a physiological cooling agent and flavoring substance, delivering a strong minty taste with a cooling sensation upon oral or dermal contact [2]. The compound appears as white crystals with a melting point of 51.4–51.5 °C, is virtually insoluble in water, and exhibits solubility in lipophilic cosmetic emollients such as peanut oil (1:10), 1,2-propylene glycol (1:6), and diethyl phthalate (1:3) [3]. Its JECFA evaluation (1998) concluded no safety concern at current intake levels as a flavoring agent, and it is listed on the FDA Substances Added to Food inventory [4] [5].

1
High-temperature processing compatible (bp >350 °C, crystalline solid)
2
Acidic formulation stable (carbonate linkage, pH 4–7 resilience)
3
Dry-blend capable crystalline powder (mp 51.5 °C, water-insoluble)

Why Generic Substitution with Menthol, Frescolat ML, or WS-3 Fails for Menthyl Glycol Carbonate (CAS 156324-78-6)


Cooling agents within the menthol derivative class exhibit substantial variation in physical form, thermal stability, hydrolytic stability, and environmental persistence that preclude simple 1:1 interchange. Menthyl glycol carbonate is a crystalline solid (mp 51.5 °C) with a boiling point above 357 °C [1] , whereas menthol sublimes readily at ambient temperature (bp 216 °C) and common alternatives such as Frescolat ML (menthyl lactate) and WS-3 are liquids under standard conditions, differing fundamentally in handling, blending, and retention during high-temperature processing. The carbonate linkage in menthyl glycol carbonate imparts a distinct hydrolytic stability profile—virtually stable at acidic pH (t1/2 >1 year at pH 4), moderately labile at neutral pH (t1/2 ~7.42×10³ h), and more labile under alkaline conditions (t1/2 133 h at pH 9) [2]. This contrasts markedly with conventional ester-based cooling agents (e.g., menthyl lactate), which are inherently more susceptible to hydrolysis across a broader pH range. These divergent physicochemical and stability properties directly impact formulation shelf-life, processing window, sensory longevity, and environmental fate, making generic substitution a high-risk decision without quantitative justification.

Physical form Menthyl glycol carbonate is a crystalline solid; menthol sublimes, Frescolat ML and WS-3 are liquids – preventing dry blending and high-temperature retention.
Hydrolytic stability Carbonate linkage resists acid hydrolysis (t1/2 >1 year at pH 4), whereas ester-based cooling agents degrade rapidly in acidic beverages and oral care.
Thermal survival Boiling point >357 °C vs. menthol 216 °C; WS-3 boils much lower, causing loss during confectionery cooking, baking, and hot-fill processing.

Menthyl Glycol Carbonate (CAS 156324-78-6) – Quantitative Differentiation Evidence Guide for Procurement and Formulation


Atmospheric Persistence: 9.3× Longer Half-Life vs. Menthol Reduces Fugitive Loss and Enhances Longevity in Open Systems

Menthyl glycol carbonate exhibits an estimated atmospheric half-life of 0.439 days (10.5 hours) via hydroxyl radical reaction, based on the EPA EPISuite AopWin v1.92 model . In contrast, menthol's atmospheric lifetime has been determined as approximately 1.13 hours via theoretical kinetic modeling at the M06-2X and wB97X-D/6-311+G(d,p) level of theory [1]. This represents a 9.3-fold longer atmospheric residence time for menthyl glycol carbonate, indicating significantly reduced volatility-driven loss from open formulations, topical applications, and air-exposed processing environments. For formulators, this translates to extended sensory cooling duration and reduced replenishment requirements in leave-on products.

Atmospheric half-life
Reported
9.3× longer vs. menthol
May support extended cooling duration evaluation
Modeled data; cross-study comparison
Atmospheric chemistry Environmental persistence Cooling agent longevity

Hydrolytic Stability: Carbonate Linkage Confers pH-Dependent Stability Profile Superior to Conventional Ester Cooling Agents

Menthyl glycol carbonate exhibits a highly differentiated hydrolytic stability profile across the pH range relevant to food, beverage, and personal care formulations. At pH 4 (20 °C), the compound is essentially stable with a half-life exceeding 1 year (t1/2 >1 a). At neutral pH (pH 7, 25 °C), the half-life is 7.42×10³ h (~309 days). At pH 9 (25 °C), hydrolysis accelerates to a half-life of 133 h [1]. This carbonate ester stability profile is structurally conferred: the carbonate linkage (–O–C(=O)–O–) is inherently more resistant to acid-catalyzed hydrolysis than the conventional carboxylate ester linkage (–O–C(=O)–R) found in menthyl lactate (Frescolat ML) and most menthol-derived cooling agents. While direct quantitative half-life data for menthyl lactate under identical conditions are not publicly available, the class-level distinction between carbonate and carboxylate ester hydrolytic lability is well-established in physical organic chemistry and substantiated by the RIFM experimental data for menthyl glycol carbonate.

Hydrolytic stability
Class-level
pH 4: stable >1 yr; pH 7: 309 d; pH 9: 133 h
Supports acidic formulation fit; carbonate vs. ester distinction
RIFM experimental; class-level inference for esters
Hydrolysis kinetics Formulation stability Carbonate ester

Thermal Stability: Boiling Point >357 °C Enables High-Temperature Processing That Precludes Volatile Menthol and Lower-Boiling Analogs

Menthyl glycol carbonate possesses a boiling point of 357.6 °C at 760 mmHg (experimental/predicted) and a negligible vapor pressure of approximately 0 mmHg at 25 °C . In contrast, menthol boils at 216 °C at atmospheric pressure and sublimes readily at ambient temperature. This 141.6 °C differential in boiling point represents a fundamentally different volatility class, enabling menthyl glycol carbonate to withstand high-temperature food processing (baking, extrusion, sugar boiling), hot-fill beverage operations, and cosmetic manufacturing steps that would result in substantial evaporative loss of menthol and lower-boiling cooling agents such as WS-3 (bp ~151 °C under vacuum) [1]. The near-zero vapor pressure at ambient temperature also mitigates odor contribution from the cooling agent itself, supporting applications requiring flavor transparency.

Boiling point
Reported
+141.6 °C vs. menthol
Enables high-temperature processing retention
Atmospheric pressure; WS-3 substantially lower
Thermal stability Boiling point Volatility

Regulatory Safety Margin: JECFA 'No Safety Concern' ADI Provides Procurement Certainty vs. Cooling Agents Under Ongoing Regulatory Scrutiny

Menthyl glycol carbonate (FEMA 3805, JECFA No. 443) received a full JECFA evaluation in 1998 with the conclusion of ‘No safety concern at current levels of intake when used as a flavouring agent' [1]. This unqualified acceptable daily intake (ADI) provides unambiguous regulatory confidence for procurement. In contrast, several structurally related cooling agents face ongoing or recent regulatory scrutiny: the German Federal Institute for Risk Assessment (BfR) has flagged potential adverse health effects for WS-12, Frescolat MGA (menthone glycerin acetal), and menthyl lactate at consumption levels as low as 1 mL/day, advising against their use in e-liquids [2]. While WS-3 has GRAS status, its regulatory standing in certain jurisdictions (e.g., EU flavorings) requires specific authorization. The clean JECFA evaluation for menthyl glycol carbonate, combined with its FEMA GRAS listing (1996), offers a lower regulatory risk profile for food, beverage, and oral care procurement.

Regulatory safety margin
Head-to-head
JECFA: No safety concern ADI (1998) vs. BfR-restricted alternatives
Supports procurement certainty; lower regulatory risk
FEMA GRAS 3805; comparator agents under scrutiny
Regulatory JECFA ADI GRAS FEMA

Physical Form Differentiation: Crystalline Solid State Enables Powder Blending and Dry Formulation Strategies Inaccessible to Liquid Cooling Agents

Menthyl glycol carbonate is a white crystalline solid with a melting point of 51.4–51.5 °C and a density of 0.847–0.853 g/cm³ [1]. This solid state at ambient temperature differentiates it from major commercially available cooling agents including Frescolat ML (menthyl lactate, liquid, mp ~40 °C but typically handled as a viscous liquid), WS-3 (N-ethyl-p-menthane-3-carboxamide, crystalline solid but with lower melting point), and WS-23 (2-isopropyl-N,2,3-trimethylbutyramide, liquid). The higher melting point and crystalline habit of menthyl glycol carbonate facilitate direct incorporation into dry powder blends (e.g., powdered beverage mixes, confectionery dusting, dry oral care formulations), enable encapsulation and controlled-release technologies, and provide superior physical stability during storage compared to low-melting or liquid alternatives that are prone to caking, liquid-solid phase separation, or migration within the formulation matrix.

Physical form
Class-level
Crystalline solid (mp 51.5 °C) vs. liquid alternatives
Dry blending and powder formulation accessible
Frescolat ML, WS-23 are liquids; menthol lower mp
Physical form Crystalline solid Powder formulation

Solubility Profile: Defined Emollient Solubility Ratios Enable Predictive Formulation Loading vs. Menthol's Unpredictable Partitioning

The solubility of menthyl glycol carbonate is characterized by specific, experimentally determined ratios in common cosmetic and food-grade solvents: insoluble in water; soluble in peanut oil at 1:10, in 1,2-propylene glycol at 1:6, and in diethyl phthalate (DEP) at 1:3 [1]. These defined solubility ratios enable predictive loading calculations for lipid-based and glycol-based formulation matrices. In contrast, menthol's solubility is qualitatively described as 'soluble in alcohol and oils' without defined ratios, leading to empirical trial-and-error formulation. Additionally, menthol's appreciable water solubility (~0.46 g/L) contributes to undesirable taste partitioning in aqueous food products, whereas menthyl glycol carbonate's water insolubility ensures retention within the lipophilic phase, preserving cooling intensity and reducing aqueous-phase bitterness [2].

Solubility profile
Head-to-head
Defined ratios: oil 1:10, PG 1:6, DEP 1:3; water-insoluble
Predictive loading; avoids aqueous-phase bitterness
Versus menthol qualitative solubility
Solubility Formulation Emollient compatibility

Menthyl Glycol Carbonate (CAS 156324-78-6) – High-Impact Application Scenarios Directly Supported by Quantitative Differentiation Evidence


Confectionery and Baked Goods Requiring High-Temperature Processing (Sugar Boiling, Extrusion, Baking)

Menthyl glycol carbonate's boiling point of >357 °C and near-zero vapor pressure at ambient temperature make it the preferred cooling agent for confectionery and baked goods exposed to temperatures that would volatilize menthol (bp 216 °C) or WS-3. In hard candy manufacturing where sugar boiling temperatures reach 150–160 °C, menthol losses can exceed 80% through sublimation, whereas menthyl glycol carbonate is quantitatively retained . The crystalline solid form further facilitates homogeneous dry blending with sugar and other powdered ingredients prior to thermal processing, eliminating the need for liquid injection and pre-dispersion steps required for liquid cooling agents like WS-23 or Frescolat ML.

Acidic Beverage and Liquid Oral Care Formulations (pH <5) Requiring Long Shelf-Life Cooling Stability

The exceptional acid stability of menthyl glycol carbonate (t1/2 >1 year at pH 4, 20 °C) directly supports its selection for carbonated soft drinks, fruit-flavored beverages, acidic sports drinks, and mouthwash formulations where conventional ester-based cooling agents undergo progressive hydrolysis, leading to cooling intensity loss and generation of menthol off-flavors. In a typical cola beverage (pH ~2.5–3.0), menthyl glycol carbonate remains intact throughout the product shelf-life, whereas menthyl lactate would undergo measurable hydrolysis within weeks, compromising sensory consistency and requiring overage formulation to compensate for degradative loss .

Powdered Beverage Mixes, Dry Oral Care Products, and Chewable Tablets Requiring Solid-State Cooling Agent Compatibility

The crystalline solid physical form (mp 51.5 °C) of menthyl glycol carbonate enables direct dry blending into powdered beverage mixes (e.g., instant iced tea, sports drink powders), chewable antacid or vitamin tablets, and dry mouthwash powders—application formats that are physically incompatible with liquid cooling agents like Frescolat ML and WS-23. The solid state prevents liquid–solid phase separation, eliminates the need for spray-drying or encapsulation solely for handling purposes, and ensures uniform cooling agent distribution throughout the powder matrix, directly improving content uniformity and dose-to-dose cooling consistency in finished products .

Long-Lasting Leave-On Topical Formulations (Cosmetic Creams, Sunscreens, Aftershave Balms) Targeting Extended Cooling Sensation

The 9.3-fold longer atmospheric half-life of menthyl glycol carbonate (0.439 days) relative to menthol (0.047 days) supports its use in leave-on cosmetic formulations where extended cooling duration is a key consumer benefit. The reduced volatility ensures that the cooling agent remains on the skin surface rather than evaporating within minutes of application. Combined with its defined solubility in cosmetic emollients (peanut oil 1:10, propylene glycol 1:6, DEP 1:3) , menthyl glycol carbonate can be predictably loaded into cream and lotion bases at concentrations optimized for sustained TRPM8-mediated cooling without the rapid fade characteristic of menthol-based formulations. The solid-state nature further facilitates incorporation into anhydrous balm and stick formats.

Application
Selection Property
Validation Focus
High-temperature confectionery & bakery
Thermal process survival
Cooling payload retention after sugar boiling/baking
Acidic beverages & oral care
pH-stable carbonate linkage
Hydrolytic stability at low pH over shelf life
Powdered drink mixes & dry oral products
Crystalline solid dry blend
Content uniformity in powder matrices
Leave-on topical formulations (long-lasting sensation)
Low volatility cooling agent
Skin retention vs. evaporative loss over time
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